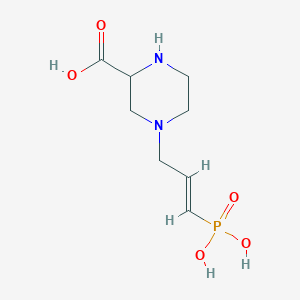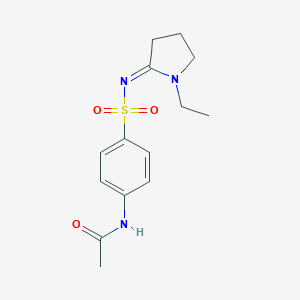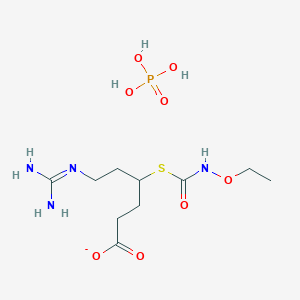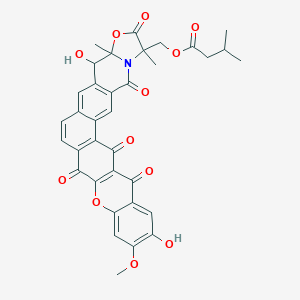
Sdz eaa 494
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sdz eaa 494 is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in the pancreas and gastrointestinal tract.
Mecanismo De Acción
Sdz eaa 494 acts as an agonist of this compound, which is primarily expressed in the pancreas and gastrointestinal tract. Upon binding to this compound, this compound stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal models, this compound has been found to stimulate insulin secretion, improve glucose tolerance, and increase glucose uptake in skeletal muscle. Additionally, this compound has been found to reduce food intake and body weight in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Sdz eaa 494 in lab experiments is its specificity for this compound. This compound has been found to have minimal off-target effects, which makes it an ideal tool for studying the role of this compound in various physiological processes. However, one of the limitations of using this compound is its relatively low potency compared to other this compound agonists.
Direcciones Futuras
There are several future directions for research on Sdz eaa 494. One area of research is the potential therapeutic applications of this compound in the treatment of type 2 diabetes. Additionally, researchers may investigate the effects of this compound on other physiological processes, such as lipid metabolism and inflammation. Finally, future studies may seek to develop more potent and selective this compound agonists based on the structure of this compound.
Conclusion:
This compound is a synthetic agonist of this compound that has potential applications in various scientific research areas. This compound stimulates insulin secretion and improves glucose tolerance, making it a promising tool for diabetes research. Additionally, this compound has several biochemical and physiological effects, including reducing food intake and body weight. Although there are limitations to using this compound in lab experiments, its specificity for this compound makes it an ideal tool for studying the role of this receptor in various physiological processes. Future research on this compound may focus on its therapeutic applications, effects on other physiological processes, and the development of more potent and selective this compound agonists.
Métodos De Síntesis
The synthesis method of Sdz eaa 494 involves the use of several chemical reactions. Initially, 2,4-difluorobenzaldehyde is treated with 2-bromo-4-chloropyridine to yield 2-(2,4-difluorobenzyl)-4-chloro-5-(2-pyridyl) pyridine. This intermediate is then reacted with 1,2-diaminocyclohexane to form this compound.
Aplicaciones Científicas De Investigación
Sdz eaa 494 has been found to have potential applications in various scientific research areas. One of the primary applications of this compound is in the field of diabetes research. This compound agonists, such as this compound, have been found to stimulate insulin secretion and improve glucose tolerance in animal models. Therefore, this compound may have potential therapeutic applications in the treatment of type 2 diabetes.
Propiedades
Número CAS |
137424-80-7 |
|---|---|
Fórmula molecular |
C8H15N2O5P |
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+ |
Clave InChI |
VZXMZMJSGLFKQI-ORCRQEGFSA-N |
SMILES isomérico |
C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O |
SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
SMILES canónico |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
Sinónimos |
3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid 4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid cppene D-CPP-ene SDZ EAA 494 SDZ EAA 494, (E)-isomer SDZ EAA 494, (R-(E))-isomer SDZ EAA 494, (S-(E))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)


![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)


![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)